molecular formula C15H15ClN6OS2 B2983923 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide CAS No. 394237-21-9

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide

Cat. No.: B2983923
CAS No.: 394237-21-9
M. Wt: 394.9
InChI Key: JTBYBWFOZUAKKR-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide is a hybrid heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 4-methyl-1,2,4-triazole sulfanyl moiety via a butanamide bridge. Thiadiazoles and triazoles are well-documented pharmacophores with demonstrated antimicrobial, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6OS2/c1-3-11(24-15-21-17-8-22(15)2)12(23)18-14-20-19-13(25-14)9-4-6-10(16)7-5-9/h4-8,11H,3H2,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBYBWFOZUAKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Cl)SC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate chlorinated aromatic aldehyde under acidic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed through a cyclization reaction involving hydrazine derivatives and acyl chlorides.

    Coupling Reaction: The final step involves coupling the thiadiazole and triazole intermediates with a butanamide derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Azides, thiocyanates.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways such as the PI3K-AKT or MAPK pathways, leading to changes in cellular processes like proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name / ID Core Structure Modifications Key Functional Groups Reference
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide Replaces triazole sulfanyl with 4-methylpiperazine Piperazine (basic amine)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide Oxadiazole replaces triazole; benzylthio substituent on thiadiazole Oxadiazole (electron-withdrawing)
VA17 (N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide) Piperidine instead of triazole sulfanyl; shorter acetamide chain Piperidine (lipophilic)
AB4 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide) Benzamide backbone replaces butanamide; thiazole substituent Thiazole (aromatic heterocycle)
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide Sulfamoyl benzamide replaces triazole sulfanyl butanamide Sulfamoyl (polar, hydrogen-bonding)

Key Observations :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance stability and target binding .
  • Triazole sulfanyl groups improve activity against bacterial enzymes like DprE1 and FtsZ compared to piperazine or oxadiazole analogues .
  • Butanamide chains (vs. shorter acetamide chains) may increase solubility and bioavailability .

Yield Comparison :

  • Thiadiazole-triazole hybrids typically yield 60–75%, lower than piperazine analogues (80–85%) due to steric hindrance .
Physicochemical Properties
Property Target Compound VA17 AB4
Molecular Weight 437.9 g/mol (estimated) 378.3 g/mol 415.5 g/mol
LogP 3.2 (predicted) 2.8 3.5
Hydrogen Bond Donors 2 2 3
Solubility (mg/mL) 0.15 (aqueous buffer) 0.32 0.08

Insights :

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide is a compound that belongs to the class of thiadiazole derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18ClN5SC_{16}H_{18}ClN_5S, with a molecular weight of approximately 353.86 g/mol. The structure includes a 1,3,4-thiadiazole ring and a triazole moiety that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Antitubercular Activity : Research indicates that compounds with similar structures show promising activity against Mycobacterium tuberculosis. They likely interfere with the bacterium's survival pathways, making them potential candidates for tuberculosis treatment .
  • Anticancer Activity : Studies have demonstrated that thiadiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in cell division and apoptosis. For instance, compounds related to this structure have shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .

Antimicrobial Activity

The compound has been tested for its Minimum Inhibitory Concentration (MIC) against several bacterial strains. Typical MIC values range from 16 to 31.25 µg/mL for Gram-positive bacteria and somewhat higher for Gram-negative strains .

Anticancer Activity

In vitro studies have reported IC50 values for the compound in various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 = 10.10 µg/mL
  • HepG2 (liver cancer) : IC50 = 8.03 µg/mL
    These values indicate that the compound possesses significant antiproliferative effects against these cancer types .

Research Findings and Case Studies

A number of studies have documented the biological activities of thiadiazole derivatives:

  • Anticancer Studies : A recent study highlighted the development of novel thiadiazole-based compounds that exhibited enhanced anticancer properties due to structural modifications. For example, substituting different functional groups on the thiadiazole ring significantly affected their potency .
  • Antimicrobial Investigations : Research has shown that derivatives of thiadiazoles can be effective against resistant strains of bacteria, suggesting their potential use in treating infections where traditional antibiotics fail .
  • Mechanistic Insights : Investigations into the mechanisms revealed that these compounds might inhibit DNA/RNA synthesis in cancer cells while sparing normal cells from cytotoxic effects, which is crucial for developing selective anticancer therapies .

Q & A

Q. What are the established synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. A common approach is:

  • Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (90°C for 3 hours), followed by precipitation using ammonia (pH 8-9) .
  • Step 2: Sulfanyl group introduction via nucleophilic substitution. For example, reacting thiadiazole intermediates with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base (e.g., triethylamine) in dioxane at 20–25°C .
  • Step 3: Amide bond formation using chloroacetyl chloride or activated esters under anhydrous conditions .
    Key Considerations: Optimize solvent polarity (e.g., DMSO/water mixtures for recrystallization) to improve yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR: Identifies protons on aromatic rings (e.g., 4-chlorophenyl at δ 7.2–7.5 ppm) and sulfanyl groups (δ 3.1–3.5 ppm) .
  • Mass Spectrometry (EI-MS): Confirms molecular weight (e.g., m/z 450–500 range) and fragmentation patterns of the thiadiazole-triazole scaffold .
  • Elemental Analysis: Validates purity (>95%) by matching calculated vs. observed C, H, N, S percentages .

Q. What preliminary biological assays are recommended for screening its activity?

Methodological Answer:

  • Antimicrobial Screening: Use agar diffusion assays against Staphylococcus aureus and Escherichia coli at concentrations of 10–100 µg/mL, with ampicillin as a positive control .
  • Enzyme Inhibition: Test against cyclooxygenase (COX-2) for anti-inflammatory potential using fluorometric assays .
  • Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 24–72-hour exposures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance its pharmacological profile?

Methodological Answer:

  • Modify Substituents: Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to assess impact on antimicrobial activity .
  • Vary Sulfanyl Linkers: Introduce alkyl spacers between the thiadiazole and triazole moieties to evaluate steric effects on enzyme binding .
  • Use QSAR Models: Apply 3D-QSAR with CoMFA/CoMSIA to predict bioactivity based on electronic (e.g., Hammett σ) and steric parameters .

Q. How can contradictory results in pharmacological data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Standardize Assay Conditions: Control variables like solvent (DMSO concentration ≤1%), incubation time, and cell passage number .
  • Validate Target Specificity: Use CRISPR-edited cell lines to confirm whether activity is mediated by specific enzymes (e.g., COX-2) or off-target effects .
  • Replicate with Orthogonal Methods: Cross-verify cytotoxicity results using ATP-based luminescence and trypan blue exclusion assays .

Q. What computational strategies are effective for predicting its reactivity and binding modes?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions (e.g., with bacterial DNA gyrase) over 100-ns trajectories to assess binding stability .
  • Docking Studies: Use AutoDock Vina to model interactions with kinase domains, focusing on hydrogen bonds with triazole sulfanyl groups .

Q. How can synthetic yields be improved without compromising purity?

Methodological Answer:

  • Optimize Catalysts: Replace POCl₃ with milder cyclizing agents (e.g., PCl₃/P₂O₅) to reduce side reactions .
  • Use Flow Chemistry: Implement continuous-flow reactors for precise temperature control during thiadiazole formation .
  • Purification Techniques: Employ column chromatography with silica gel (ethyl acetate/hexane gradient) or preparative HPLC for challenging intermediates .

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